CB2 Receptor Binding Affinity of SER-601 Versus JWH-133, HU-308, and AM1241
SER-601 exhibits a CB2 receptor Ki of 6.3 nM, which is approximately 3.6-fold more potent than the classic CB2-selective agonist HU-308 (Ki = 22.7 nM) but approximately 1.9-fold less potent than JWH-133 (Ki = 3.4 nM) and AM1241 (Ki = 3.4 nM) in radioligand binding assays [1][2][3]. This intermediate potency may provide a therapeutically relevant window for dose-response characterization in vivo, with SER-601 demonstrating analgesic efficacy at 3 mg/kg in the formalin test [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | HU-308: 22.7 nM; JWH-133: 3.4 nM; AM1241: 3.4 nM |
| Quantified Difference | SER-601 is 3.6-fold more potent than HU-308; 1.9-fold less potent than JWH-133; 1.9-fold less potent than AM1241 |
| Conditions | Radioligand binding assays using [³H]CP-55,940 displacement on membranes from CB2-transfected cells (human CB2 receptor) |
Why This Matters
CB2 affinity directly dictates the concentration range required for receptor occupancy in cellular and tissue assays; researchers selecting between CB2 agonists must account for these potency differences when designing dose-ranging studies and interpreting cross-compound literature comparisons.
- [1] Pasquini S, et al. Investigations on the 4-quinolone-3-carboxylic acid motif. 2. Synthesis and structure-activity relationship of potent and selective cannabinoid-2 receptor agonists endowed with analgesic activity in vivo. J Med Chem. 2008;51(16):5075-5084. View Source
- [2] Hanus L, et al. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor. Proc Natl Acad Sci USA. 1999;96(25):14228-14233. View Source
- [3] Huffman JW, et al. 3-(1′,1′-Dimethylbutyl)-1-deoxy-Δ8-THC and related compounds: synthesis of selective ligands for the CB2 receptor. Bioorg Med Chem. 1999;7(12):2905-2914. View Source
